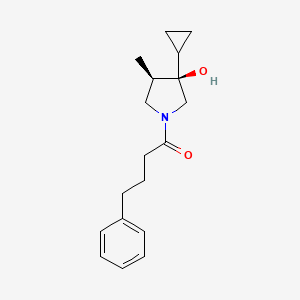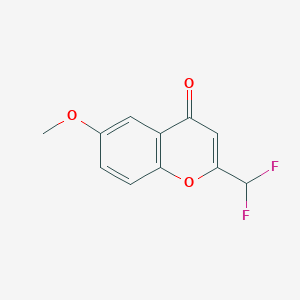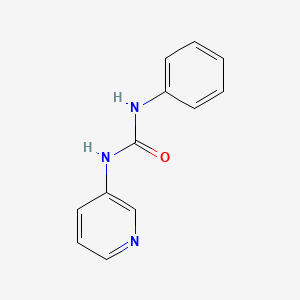![molecular formula C22H25ClFN3O B5511012 9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511012.png)
9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile, in the presence of a titanium catalyst (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of related diazaspiro[5.5]undecane derivatives has been characterized in various studies, including X-ray diffraction analyses. These studies help in understanding the 3D conformation and the spatial arrangement of atoms within these molecules, which is crucial for their chemical reactivity and interactions with other molecules (Zhu, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound 9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a derivative within a broader class of compounds known for their diverse synthetic routes and potential applications. Research highlights the efficient synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates, a process that enables the construction of the diazaspiro[5.5]undecane backbone with in situ activation of the pyridine ring, showcasing the synthetic accessibility of such compounds (Parameswarappa & Pigge, 2011). Additionally, the synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions further demonstrates the compound's synthetic versatility and potential for functional group modifications (Li et al., 2014).
Biological Activity
Compounds within the 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecane family have been evaluated for their biological activities, including antihypertensive properties. For example, specific derivatives have shown significant antihypertensive activity, indicating potential therapeutic applications in cardiovascular diseases (Clark et al., 1983). The compound's structural similarity to these derivatives suggests possible bioactive properties worthy of exploration.
Photophysical Studies and Materials Science
The compound's related diazaspiro frameworks have been explored for their photophysical properties, indicating potential applications in materials science. Studies on diazaspiro compounds, including photophysical investigations and solvatochromic analysis, offer insights into their electronic structures and interactions with light, which could be relevant for the development of optical materials or sensors (Aggarwal & Khurana, 2015).
Chemokine Receptor Antagonism
Further research into 3,9-diazaspiro[5.5]undecane derivatives highlights their potential as chemokine receptor (CCR8) antagonists. Such compounds have been claimed to be useful in treating chemokine-mediated diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease, underscoring the compound's potential relevance in medicinal chemistry and pharmacology (Norman, 2007).
Eigenschaften
IUPAC Name |
9-[(3-chloro-4-fluorophenyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O/c23-19-13-18(1-2-20(19)24)14-26-11-7-22(8-12-26)6-3-21(28)27(16-22)15-17-4-9-25-10-5-17/h1-2,4-5,9-10,13H,3,6-8,11-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOVXEDOQAIWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC(=C(C=C3)F)Cl)CN(C1=O)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5510931.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)
![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)
![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)
![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)
![rel-(3aR,6aR)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5510972.png)

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)

![methyl 4-{5-[2-(3-phenylpropanoyl)carbonohydrazonoyl]-2-furyl}benzoate](/img/structure/B5511015.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5511035.png)
![2-(cyclopropylmethyl)-8-[2-(4-fluorophenoxy)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5511043.png)